molecular formula C19H24O5S2 B13135415 Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane

Cat. No.: B13135415
M. Wt: 396.5 g/mol
InChI Key: JWJMATYKMKRADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is a complex organic compound that features a trimethoxyphenyl group, a tosyl group, and a sulfane linkage. The trimethoxyphenyl group is known for its presence in various biologically active molecules, contributing to diverse bioactivity effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane typically involves the reaction of 3,4,5-trimethoxyphenyl derivatives with tosyl chloride in the presence of a base. The reaction conditions often include solvents like dichloromethane and catalysts such as pyridine .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as flash chromatography are employed for purification .

Chemical Reactions Analysis

Types of Reactions

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential bioactivity, including anti-cancer and anti-microbial properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane involves its interaction with various molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90, contributing to its bioactivity. The compound may also interact with cellular pathways involved in oxidative stress and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl(1-tosyl-2-(3,4,5-trimethoxyphenyl)ethyl)sulfane is unique due to its combination of the trimethoxyphenyl group and the tosyl group, which enhances its reactivity and potential bioactivity. This combination allows for diverse chemical modifications and applications in various fields .

Properties

Molecular Formula

C19H24O5S2

Molecular Weight

396.5 g/mol

IUPAC Name

1,2,3-trimethoxy-5-[2-(4-methylphenyl)sulfonyl-2-methylsulfanylethyl]benzene

InChI

InChI=1S/C19H24O5S2/c1-13-6-8-15(9-7-13)26(20,21)18(25-5)12-14-10-16(22-2)19(24-4)17(11-14)23-3/h6-11,18H,12H2,1-5H3

InChI Key

JWJMATYKMKRADH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(CC2=CC(=C(C(=C2)OC)OC)OC)SC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.